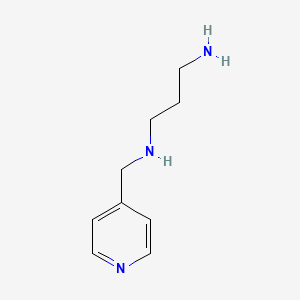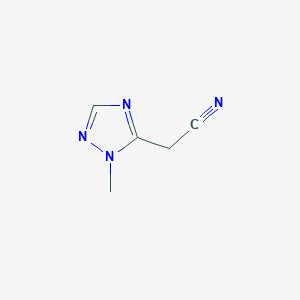
Cycloheptadec-9-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-9-Cycloheptadecen-1-one is an organic compound characterized by a 17-carbon chain with a double bond at the 9th position in the Z-configuration and a ketone functional group at the first position. This compound is known for its distinctive musky odor and is often used in the fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
(Z)-9-Cycloheptadecen-1-one can be synthesized through various methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, Cycloheptadec-9-en-1-one is often produced through the catalytic hydrogenation of unsaturated fatty acids derived from natural sources. This method involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to achieve the desired product.
化学反应分析
Types of Reactions
(Z)-9-Cycloheptadecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(Z)-9-Cycloheptadecen-1-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of olefin metathesis and other catalytic processes.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the fragrance industry for its musky odor.
作用机制
The mechanism by which Cycloheptadec-9-en-1-one exerts its effects involves interactions with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, it may interact with other molecular targets, influencing various physiological processes.
相似化合物的比较
Similar Compounds
(E)-9-Cycloheptadecen-1-one: The E-isomer of the compound, differing in the configuration of the double bond.
Cycloheptadecanone: A saturated analog without the double bond.
Cycloheptadecen-1-ol: An alcohol derivative with a hydroxyl group instead of a ketone.
Uniqueness
(Z)-9-Cycloheptadecen-1-one is unique due to its specific Z-configuration, which imparts distinct chemical and olfactory properties compared to its E-isomer and other analogs. This configuration influences its reactivity and interaction with biological receptors, making it a valuable compound in various applications.
属性
分子式 |
C17H30O |
|---|---|
分子量 |
250.4 g/mol |
IUPAC 名称 |
cycloheptadec-9-en-1-one |
InChI |
InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2 |
InChI 键 |
ZKVZSBSZTMPBQR-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC=CCCCCCCCC(=O)CCC1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

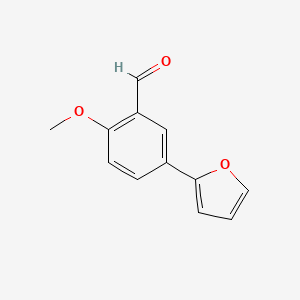



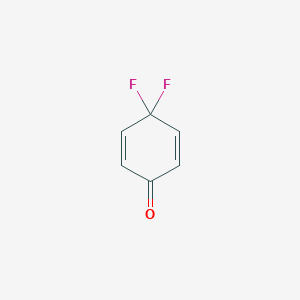
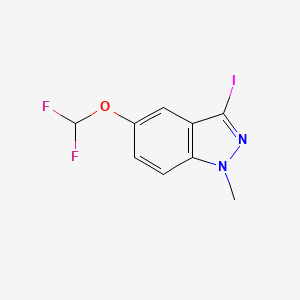

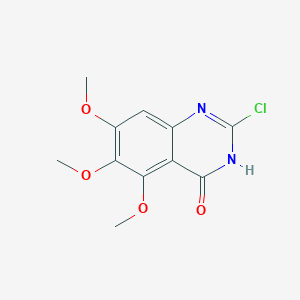
![4-[(1-Methylpyrrolidin-2-yl)methyl]aniline](/img/structure/B8750550.png)

